molecular formula C14H23BN2O4 B13907487 Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazole-1-carboxylate

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-imidazole-1-carboxylate

Cat. No.: B13907487
M. Wt: 294.16 g/mol
InChI Key: QHCJNZJVCGNMHX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate is a boronic ester-functionalized imidazole derivative. Its structure comprises:

  • Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms.
  • Pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings .
  • tert-Butyl carboxylate group: Acts as a protecting group for the imidazole nitrogen, improving solubility and stability during synthetic processes .

This compound is widely used in medicinal chemistry and materials science as an intermediate for synthesizing complex molecules, including kinase inhibitors and heterocyclic pharmaceuticals .

Properties

Molecular Formula

C14H23BN2O4

Molecular Weight

294.16 g/mol

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-8-16-10(17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3

InChI Key

QHCJNZJVCGNMHX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate typically involves multi-step synthetic routes incorporating:

  • Boc Protection of Imidazole Nitrogen: The imidazole nitrogen is protected using tert-butyloxycarbonyl chloride (Boc-Cl) or equivalent reagents to form the tert-butyl imidazole-1-carboxylate intermediate. This step stabilizes the nitrogen and prevents side reactions during subsequent transformations.

  • Introduction of Boronate Ester Group: The boronate ester moiety is introduced via borylation reactions, often through lithiation or transition-metal catalyzed borylation of halogenated imidazole derivatives, followed by reaction with pinacol borane or pinacolboronate reagents.

  • Purification and Characterization: Purification is commonly achieved by flash chromatography using silica gel with ethyl acetate/hexane gradients. Reaction monitoring is performed by liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC).

Specific Preparation Protocols

Synthesis via Mixed Anhydride Activation and Coupling

One reported method involves:

  • Step 1: Activation of a carboxylic acid precursor with N,N-diisopropylethylamine and isobutyl chloroformate in dichloromethane to form a mixed anhydride intermediate.

  • Step 2: Coupling of this activated intermediate with a boronate-containing amine or alcohol derivative under inert atmosphere conditions.

  • Purification: Flash chromatography on silica gel (e.g., 25 g column) with a 0–100% ethyl acetate/hexane gradient yields the product with approximately 59% purity.

  • Monitoring: LC-MS confirms formation of intermediates and product stability.

This method emphasizes mild conditions to preserve the boronate ester functionality and Boc protecting group integrity.

Borylation of Halogenated Imidazole Derivatives

Another approach involves:

  • Halogenation: Starting with tert-butyl imidazole-1-carboxylate, selective bromination at the 4-position of the imidazole ring is performed using bromine in acetic acid with sodium acetate as a base, yielding tert-butyl 4-bromo-imidazole-1-carboxylate in high yield (~97%).

  • Borylation: The brominated intermediate undergoes palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B2pin2) under inert atmosphere to afford the target boronate ester.

  • Workup and Purification: The crude product is purified by flash chromatography.

This method leverages regioselective halogenation followed by cross-coupling to install the boronate ester group with high regio- and chemoselectivity.

Catalytic Hydrogenation Optimization (Related Intermediate Step)

In some synthetic routes involving reduction steps, catalytic hydrogenation is optimized as follows:

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Atmosphere: Hydrogen gas at 1–2 atm pressure

  • Solvent: Methanol

  • Temperature: Room temperature

  • Duration: 12–24 hours until starting material consumption confirmed by TLC

This protocol achieves >99% conversion while preserving the boronate ester, avoiding over-reduction.

Data Tables on Preparation and Characterization

Parameter Details Source
Molecular Formula C14H23BN2O4 PubChem
Molecular Weight 297.20 g/mol PubChem
CAS Number 1198605-51-4 PubChem
Boc Protection Reagents Boc-Cl or di-tert-butyl dicarbonate General knowledge
Borylation Reagents Bis(pinacolato)diboron (B2pin2), Pd catalysts (e.g., Pd(PPh3)4) Literature
Purification Technique Flash chromatography on silica gel, ethyl acetate/hexane gradient Literature
Reaction Monitoring LC-MS, TLC Literature
Key Spectroscopic Features ¹H NMR: tert-butyl singlet at ~1.28 ppm; ¹³C NMR: signals for Boc and boronate carbons; IR: C=O stretch ~1700 cm⁻¹, B-O bond ~1350 cm⁻¹ Literature

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate is used as a building block in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential use in drug development. The imidazole moiety is known for its biological activity, and the compound’s ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of pharmaceuticals .

Industry

In the industrial sector, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for applications in materials science .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-imidazole-1-carboxylate involves its ability to participate in various chemical reactions. The dioxaborolane ring can act as a Lewis acid, facilitating reactions with nucleophiles. The imidazole moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence :

  • Imidazole and pyrazole derivatives exhibit higher reactivity in cross-coupling due to their electron-rich aromatic systems compared to benzoimidazole or isoindoline .
  • Benzoimidazole derivatives (e.g., ) are preferred in drug discovery for their enhanced pharmacokinetic properties .

Boronate Position :

  • Regioselectivity in coupling reactions varies with boronate placement. For example, position 2 in imidazole (target compound) may favor coupling at nitrogen-adjacent sites, while position 4 (PN-6881) alters steric accessibility .

Steric and Electronic Effects :

  • Methyl substitutions on pyrazole () increase steric hindrance, reducing reactivity but improving selectivity in crowded environments .
  • The tert-butyl group universally enhances stability but may necessitate deprotection steps (e.g., using TFA) post-coupling .

Commercial Availability and Purity

  • Pricing : Benzoimidazole derivatives (e.g., ) cost ~$169/250 mg, while imidazole and pyrazole analogs are cheaper (~$57–$95/g) .
  • Purity : Most compounds are available at ≥95% purity, with tert-butyl-protected variants showing longer shelf life under refrigeration .

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